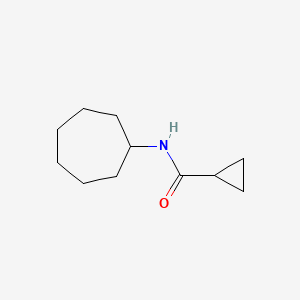![molecular formula C15H18F3N3O2S B7551086 N,1,3,5-tetramethyl-N-[[2-(trifluoromethyl)phenyl]methyl]pyrazole-4-sulfonamide](/img/structure/B7551086.png)
N,1,3,5-tetramethyl-N-[[2-(trifluoromethyl)phenyl]methyl]pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,1,3,5-tetramethyl-N-[[2-(trifluoromethyl)phenyl]methyl]pyrazole-4-sulfonamide, commonly referred to as TAK-242, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-242 is a selective Toll-like receptor 4 (TLR4) signaling inhibitor that has been shown to have anti-inflammatory and anti-tumor properties.
Mécanisme D'action
TAK-242 selectively inhibits N,1,3,5-tetramethyl-N-[[2-(trifluoromethyl)phenyl]methyl]pyrazole-4-sulfonamide signaling by binding to the intracellular domain of N,1,3,5-tetramethyl-N-[[2-(trifluoromethyl)phenyl]methyl]pyrazole-4-sulfonamide and preventing the recruitment of downstream signaling molecules, such as MyD88 and TRIF. This leads to the inhibition of pro-inflammatory cytokine production and the activation of NF-κB and MAPK signaling pathways. TAK-242 has been shown to have a high affinity for N,1,3,5-tetramethyl-N-[[2-(trifluoromethyl)phenyl]methyl]pyrazole-4-sulfonamide and is selective for N,1,3,5-tetramethyl-N-[[2-(trifluoromethyl)phenyl]methyl]pyrazole-4-sulfonamide-mediated signaling pathways, making it a promising therapeutic agent for the treatment of various diseases.
Biochemical and Physiological Effects
TAK-242 has been shown to have anti-inflammatory and anti-tumor properties in various animal models. In sepsis, TAK-242 has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and improve survival rates. In cancer, TAK-242 has been shown to inhibit tumor growth and metastasis by suppressing N,1,3,5-tetramethyl-N-[[2-(trifluoromethyl)phenyl]methyl]pyrazole-4-sulfonamide-mediated signaling pathways. In autoimmune disorders, TAK-242 has been shown to reduce the production of autoantibodies and improve disease symptoms. TAK-242 has also been shown to have minimal toxicity and side effects in animal studies, making it a promising therapeutic agent for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
TAK-242 has several advantages for lab experiments, including its high purity and stability, which make it suitable for use in various assays and experiments. TAK-242 is also highly selective for N,1,3,5-tetramethyl-N-[[2-(trifluoromethyl)phenyl]methyl]pyrazole-4-sulfonamide-mediated signaling pathways, which allows for the specific inhibition of N,1,3,5-tetramethyl-N-[[2-(trifluoromethyl)phenyl]methyl]pyrazole-4-sulfonamide signaling without affecting other signaling pathways. However, TAK-242 has some limitations for lab experiments, including its high cost and limited availability, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research and development of TAK-242. One potential direction is the optimization of the synthesis method to improve yields and reduce costs. Another potential direction is the development of new formulations and delivery methods to improve the bioavailability and efficacy of TAK-242. Additionally, further research is needed to fully understand the mechanism of action of TAK-242 and its potential therapeutic applications in various diseases.
Méthodes De Synthèse
The synthesis of TAK-242 involves several steps, including the reaction of 2-(trifluoromethyl)benzyl chloride with 4-hydroxymethyl-1,3-dimethylpyrazole, followed by the reaction of the resulting intermediate with sulfonamide. The final product is then purified by recrystallization. The synthesis of TAK-242 has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
TAK-242 has been extensively studied for its potential therapeutic applications in various diseases, including sepsis, cancer, and autoimmune disorders. In sepsis, TAK-242 has been shown to inhibit the release of pro-inflammatory cytokines, such as TNF-α and IL-6, and improve survival rates in animal models. In cancer, TAK-242 has been shown to inhibit tumor growth and metastasis by suppressing N,1,3,5-tetramethyl-N-[[2-(trifluoromethyl)phenyl]methyl]pyrazole-4-sulfonamide-mediated signaling pathways. In autoimmune disorders, TAK-242 has been shown to reduce the production of autoantibodies and improve disease symptoms.
Propriétés
IUPAC Name |
N,1,3,5-tetramethyl-N-[[2-(trifluoromethyl)phenyl]methyl]pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N3O2S/c1-10-14(11(2)21(4)19-10)24(22,23)20(3)9-12-7-5-6-8-13(12)15(16,17)18/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRHRRWWKODHMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N(C)CC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3-dihydro-1H-inden-5-yl)-N-[2-methyl-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7551003.png)
![N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]benzamide](/img/structure/B7551009.png)
![4-[4-(4-methylbenzoyl)piperidine-1-carbonyl]-2H-phthalazin-1-one](/img/structure/B7551017.png)
![4-[2-(1H-benzimidazol-2-yl)pyrrolidine-1-carbonyl]-1-(4-ethylphenyl)pyrrolidin-2-one](/img/structure/B7551025.png)
![1-(2,3-dihydro-1H-inden-5-yl)-5-oxo-N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B7551029.png)
![N-cyclopropyl-2-[4-[3-(2,4-dioxoquinazolin-1-yl)propanoyl]piperazin-1-yl]acetamide](/img/structure/B7551031.png)
![3-[2-[(3-methoxyphenyl)methyl]pyrrolidine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B7551039.png)

![5-(4-chlorophenyl)-N-[1-(4-methylphenyl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B7551052.png)
![N-[2-[5-[2-(3-chloropyridin-2-yl)sulfanylacetyl]thiophen-2-yl]ethyl]acetamide](/img/structure/B7551057.png)
![[1-[4-Methyl-2-(5-methylfuran-2-yl)-1,3-thiazole-5-carbonyl]piperidin-4-yl]-(4-methylphenyl)methanone](/img/structure/B7551064.png)
![Methyl 2-[[2-[4-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]phenyl]acetyl]amino]acetate](/img/structure/B7551071.png)
![N-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-6-yl)-2-(4-fluorophenyl)quinoline-4-carboxamide](/img/structure/B7551077.png)
![5-[[5-(4-Bromophenyl)tetrazol-2-yl]methyl]-3-tert-butyl-1,2,4-oxadiazole](/img/structure/B7551082.png)